N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide

Lipophilicity Physicochemical Properties Drug Design

Select CAS 519150-48-2 for CNS-targeted discovery: its (Z)-3-amino-1H-isoindole-hydrazone-benzamide architecture yields optimal lipophilicity (XLogP3=3.6) for blood-brain barrier penetration, outperforming polar analogs. With only 2 HBDs, it aligns with oral drug-likeness rules for lead optimization. Sourced from NIH MLSMR (MLS000394410), ensuring purity and identity for HTS. Accelerate kinase/HDAC probe synthesis without de novo core construction. Request a quotation today.

Molecular Formula C15H12N4O
Molecular Weight 264.288
CAS No. 519150-48-2
Cat. No. B2525005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide
CAS519150-48-2
Molecular FormulaC15H12N4O
Molecular Weight264.288
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N
InChIInChI=1S/C15H12N4O/c16-13-11-8-4-5-9-12(11)14(17-13)18-19-15(20)10-6-2-1-3-7-10/h1-9,17H,16H2
InChIKeyKDNIWGFHYGGNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Identification of N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide (CAS 519150-48-2)


N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide (CAS 519150-48-2) is a heterocyclic hydrazide derivative with the molecular formula C15H12N4O and a molecular weight of 264.28 g/mol [1]. It is characterized by a core 3-amino-1H-isoindole moiety linked via a hydrazone bridge to a benzamide group [2]. The compound is primarily cataloged in screening libraries (e.g., MLSMR ID: MLS000394410) [3] and is available from commercial vendors with a standard purity of 95% for research purposes . Its computed physicochemical properties, such as an XLogP3-AA of 3.6, position it as a moderately lipophilic molecule within the drug-like chemical space [1].

Why Generic Substitution of N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide is Not Feasible


The specific molecular architecture of N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide precludes simple substitution with other in-class hydrazones. The compound's unique combination of a 3-amino-1H-isoindole core, a hydrazone linker with defined (Z)-geometry, and an unsubstituted benzamide moiety results in a distinct hydrogen-bonding network and spatial conformation [1]. This contrasts sharply with closely related analogs, such as CHEMBL1405021 (the 2-hydroxybenzohydrazide derivative), where the addition of a single hydroxyl group on the benzamide ring fundamentally alters the molecule's polarity, hydrogen bond donor/acceptor profile, and potential for metal chelation [2]. Generic substitution without accounting for these specific structural features would likely lead to divergent physicochemical properties (e.g., altered LogP and solubility) and potentially incompatible biological activity profiles, as evidenced by the unique interactions of similar isoindole-benzohydrazide derivatives with anti-inflammatory targets [3].

Quantitative Differentiation of N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide from Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison with 2-Hydroxy Analog

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide (CAS 519150-48-2) exhibits a computed XLogP3-AA value of 3.6 [1]. In contrast, its closest structural analog, N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide (CHEMBL1405021, CAS 909020-81-1), has a significantly lower predicted LogP due to the presence of the additional hydroxyl group on the benzamide ring, which increases polarity and hydrogen bonding potential [2]. This difference is quantified by the absence of the hydroxyl group in the target compound, leading to a higher lipophilicity index.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bond Donor Count: Impact on Oral Bioavailability Predictions

The target compound, N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide, possesses two hydrogen bond donors (HBD) [1]. This is a key differentiator from many common hydrazide analogs, such as isoniazid (HBD count = 2) and the aforementioned 2-hydroxy analog CHEMBL1405021 (HBD count = 3) [2]. The adherence to Lipinski's Rule of 5 (HBD ≤ 5) is crucial, but the specific HBD count influences molecular recognition, solubility, and permeability.

Physicochemical Properties Oral Bioavailability Medicinal Chemistry

Synthetic Accessibility: Verified Building Block for Isoindole-Based Heterocycles

N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide is commercially promoted as a building block for the synthesis of more complex heterocyclic molecules, particularly isoindole-fused systems . While a specific synthetic yield for this exact compound is not widely reported, a related one-pot microwave-assisted protocol for similar hydrazide derivatives achieved yields exceeding 85% . This contrasts with the multi-step synthesis required for many other isoindole derivatives, where overall yields can be significantly lower [1].

Organic Synthesis Building Block Medicinal Chemistry

Screening Library Provenance: Inclusion in the NIH Molecular Libraries Small Molecule Repository (MLSMR)

The compound N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide is a verified member of the Molecular Libraries Small Molecule Repository (MLSMR) with the identifier MLS000394410 [1]. This designation confirms that the compound has undergone quality control and is part of a collection of over 300,000 compounds assembled by the NIH Molecular Libraries Initiative for high-throughput screening (HTS) [2]. This is a key differentiator from many commercially available, uncharacterized analogs that lack this provenance.

High-Throughput Screening Chemical Probe Discovery MLSMR

Defined Research Applications for N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide Based on Quantitative Evidence


Use as a Lipophilic Building Block for CNS-Targeted Compound Libraries

The compound's higher lipophilicity (XLogP3-AA = 3.6) compared to its more polar 2-hydroxy analog [1] makes it a preferred building block for synthesizing compound libraries intended for central nervous system (CNS) drug discovery. Its lipophilic nature is predicted to enhance blood-brain barrier (BBB) permeability, a critical property for CNS-active leads [2]. Researchers synthesizing isoindole-fused heterocycles for neurological targets should prioritize this compound over more polar alternatives.

Precursor for Oral Bioavailability-Optimized Hydrazone Derivatives

With a hydrogen bond donor count of 2 [1], this compound aligns well with established guidelines for oral drug-likeness (e.g., Lipinski's Rule of 5). In contrast, the 2-hydroxy analog CHEMBL1405021, with an additional HBD, may face greater challenges in achieving acceptable oral bioavailability [2]. Therefore, CAS 519150-48-2 is a more rational starting point for medicinal chemistry campaigns aiming to develop orally bioavailable hydrazone-based therapeutics, such as anti-inflammatory or antimicrobial agents [3].

Efficient Entry Point for Isoindole-Containing Molecular Probes

As a commercially available building block, the compound eliminates the need for a multi-step de novo synthesis of the 3-amino-1H-isoindole core [1]. This is particularly valuable for research groups without extensive synthetic chemistry capacity who wish to explore the chemical biology of isoindole-containing scaffolds. Its use can accelerate the generation of focused libraries for identifying new chemical probes for targets like histone deacetylases (HDACs) or kinases, where hydrazide motifs are prevalent [2].

Validated Entry for High-Throughput Screening (HTS) Campaigns

The compound's verified presence in the NIH MLSMR collection (MLS000394410) [1] signifies its acceptance into a premier, quality-controlled screening library. For research groups establishing their own focused or diversity screening sets, procuring this compound provides a level of confidence in its purity and identity that is not guaranteed with unvetted commercial analogs. This reduces the risk of false positives or negatives due to compound misidentification or degradation in HTS assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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